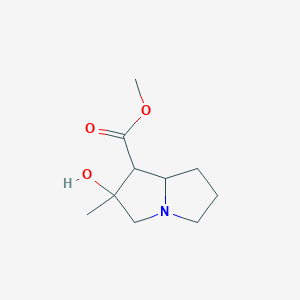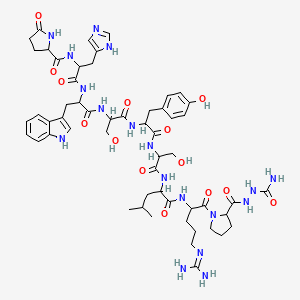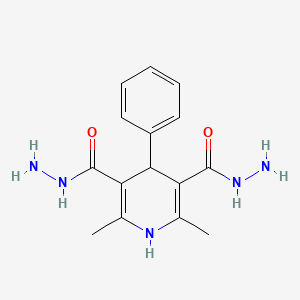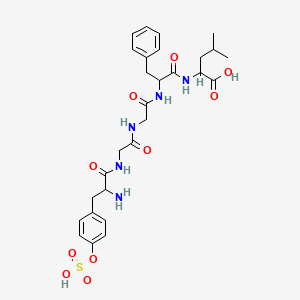
H-DL-Pro-DL-xiThr-DL-His-DL-xiIle-DL-Lys-DL-Trp-Gly-DL-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide composed of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This compound is known for its potent inhibitory effects on platelet activation, which is induced by nitroprusside. It also inhibits the expression and activity of growth factors such as platelet-derived growth factor (PDGF) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Aplicaciones Científicas De Investigación
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet activation and growth factor expression.
Medicine: Potential therapeutic applications in conditions involving excessive platelet activation and growth factor activity, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH exerts its effects by inhibiting the activation of platelets and the expression of growth factors like PDGF. The peptide interacts with specific receptors on the surface of platelets, preventing their activation and subsequent aggregation. This inhibition of platelet activation reduces the risk of thrombus formation, making it a potential therapeutic agent for cardiovascular diseases .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys): Another peptide with inhibitory effects on platelet activation.
Boc-Pro-Thr-OH: A simpler peptide used in synthetic studies.
Cyclo(Pro-Trp): A cyclic peptide with distinct biological activities.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is unique due to its specific sequence and potent inhibitory effects on platelet activation and growth factor expression. Its ability to inhibit PDGF activity sets it apart from other peptides with similar functions .
Propiedades
Fórmula molecular |
C44H64N12O12 |
|---|---|
Peso molecular |
953.1 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68) |
Clave InChI |
QEULPEXEDWQVEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)








![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)

